molecular formula C9H9BrClN3O B1383486 [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1803566-73-5

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B1383486
CAS No.: 1803566-73-5
M. Wt: 290.54 g/mol
InChI Key: FDBFQFPJPNLCIL-UHFFFAOYSA-N
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Description

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C9H9BrClN3O and its molecular weight is 290.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C9H9BrClN3O
  • Molecular Weight : 290.54 g/mol
  • IUPAC Name : [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine; hydrochloride
  • CAS Number : 1803566-73-5

Biological Activity Overview

The biological activity of this compound is primarily linked to its antibacterial properties and potential applications in cancer therapy. The oxadiazole moiety is known for its diverse pharmacological profiles, including antimicrobial and anticancer activities.

Antibacterial Activity

Recent studies have indicated that compounds containing the oxadiazole scaffold exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • A study demonstrated that N-(1,3,4-oxadiazol-2-yl)benzamides showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.25 μg/mL .
  • The mechanism of action involves disruption of bacterial membrane integrity and interference with essential biosynthetic pathways such as menaquinone biosynthesis .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored through various in vitro studies:

  • Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and altering cell cycle regulation .
  • Specific modifications to the oxadiazole ring structure have been correlated with enhanced cytotoxicity against cancer cell lines, emphasizing structure-activity relationships (SAR) .

Case Studies and Research Findings

StudyFindings
PMC9188027Identified N-(1,3,4-oxadiazol-2-yl)benzamides as effective against MRSA; highlighted their multi-targeting action .
MDPI StudyDemonstrated that oxadiazole derivatives exhibit significant anti-cancer activity through apoptosis induction in various cell lines .
Parchem ReportProvided specifications for the compound and discussed its applications in research settings, noting its purity and structural integrity .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound may destabilize bacterial membranes leading to cell lysis.
  • Enzyme Inhibition : It can inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or caspase activation.

Properties

IUPAC Name

[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O.ClH/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBFQFPJPNLCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-73-5
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(3-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803566-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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